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4-Ethylcyclohexane-1-sulfonamide

Cat. No.: B13249777
M. Wt: 191.29 g/mol
InChI Key: CQTKSSGWLHJYLG-UHFFFAOYSA-N
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Description

Overview of the Sulfonamide Functional Group in Chemical Sciences

The sulfonamide functional group, with the general structure R-S(=O)₂-NR'R'', is a cornerstone of modern organic and medicinal chemistry. wikipedia.org It consists of a sulfonyl group (–SO₂) directly attached to an amine. wikipedia.org This arrangement confers a unique set of properties, including a rigid structure and the capacity for hydrogen bonding, which often results in sulfonamides being crystalline solids. wikipedia.org

Historically, the discovery of sulfonamides revolutionized medicine, as they were the first class of synthetic antimicrobial agents to be used systemically. wikipedia.org Beyond their well-known antibacterial roles, the sulfonamide moiety is integral to a wide array of pharmaceuticals, including diuretics, anticonvulsants, hypoglycemic agents, and anti-inflammatory drugs. wikipedia.orgnih.gov This functional group's versatility also makes it a valuable building block in synthetic chemistry for creating diverse and complex molecules. ajchem-b.com

Significance of Cycloaliphatic Scaffolds in Organic Synthesis and Molecular Design

Cycloaliphatic scaffolds, such as the cyclohexane (B81311) ring present in 4-Ethylcyclohexane-1-sulfonamide, are fundamental components in molecular design. Unlike their flat, aromatic counterparts, saturated rings like cyclohexane adopt three-dimensional conformations, most notably the stable "chair" conformation. This spatial arrangement is crucial as it allows for precise positioning of substituent groups, influencing how a molecule interacts with biological targets.

The incorporation of such scaffolds can improve a molecule's physicochemical properties, including solubility and metabolic stability. The ethyl group at the 4-position of the cyclohexane ring further defines the molecule's spatial and lipophilic characteristics. youtube.comyoutube.com

Classification and Structural Characteristics of this compound as a Monocyclic Sulfonamide Derivative

This compound is classified as a primary, aliphatic, monocyclic sulfonamide. This classification distinguishes it from the more commonly studied aromatic sulfonamides. Its structure features a single cyclohexane ring substituted with both an ethyl group (–CH₂CH₃) and a primary sulfonamide group (–SO₂NH₂). The primary nature of the sulfonamide means the nitrogen atom is bonded to two hydrogen atoms.

The table below summarizes the key structural and chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₇NO₂S
Molecular Weight 191.29 g/mol
CAS Number 1249660-37-4 bldpharm.com
Structure A cyclohexane ring with an ethyl group at the C4 position and a sulfonamide group at the C1 position.

This data is compiled from chemical databases and may vary slightly based on the source.

The classic laboratory synthesis for such a compound would typically involve the reaction of the corresponding sulfonyl chloride (4-ethylcyclohexane-1-sulfonyl chloride) with ammonia (B1221849). wikipedia.orgchemeurope.com

Historical Trajectories and Modern Relevance of Sulfonamide Research in Academic Laboratories

The journey of sulfonamide research began in the 1930s with the discovery of Prontosil, a prodrug that metabolizes to the active antibacterial agent, sulfanilamide (B372717). wikipedia.orgopenaccesspub.org This breakthrough ushered in the era of chemotherapy and saved countless lives from bacterial infections before the widespread availability of penicillin. wikipedia.orgnih.gov Early research focused heavily on creating thousands of sulfanilamide variations to improve efficacy and reduce toxicity. wikipedia.org

While the advent of other antibiotics diminished their primary role, sulfonamide research has seen a resurgence and diversification in academic and industrial laboratories. Modern research explores sulfonamides for a much broader range of biological activities. They are investigated as inhibitors for specific enzymes, such as carbonic anhydrases, which are targets for treating glaucoma and certain cancers. nih.govajchem-b.com Furthermore, research has expanded into developing sulfonamides as antiviral, anti-inflammatory, and antidiabetic agents. ajchem-b.comopenaccesspub.org

The focus has also shifted to include non-antibacterial sulfonamides, which lack the aromatic amine group associated with sulfa allergies. nih.gov Aliphatic sulfonamides, like this compound, fit into this modern context, where the core functional group is leveraged not for antibacterial action but as a versatile scaffold for designing molecules with finely tuned properties for various therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2S B13249777 4-Ethylcyclohexane-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-ethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C8H17NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11)

InChI Key

CQTKSSGWLHJYLG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)S(=O)(=O)N

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Methodologies for the Structural Elucidation of 4 Ethylcyclohexane 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of the Cyclohexane (B81311) Ring

High-resolution NMR spectroscopy is an indispensable tool for probing the three-dimensional structure of molecules in solution. For 4-Ethylcyclohexane-1-sulfonamide, NMR is particularly crucial for defining the conformational preferences of the cyclohexane ring. The cyclohexane ring predominantly exists in a dynamic equilibrium between two chair conformations. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. masterorganicchemistry.com Generally, bulky substituents preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. masterorganicchemistry.com In the case of this compound, both the ethyl group and the sulfonamide group are relatively bulky, and in the trans isomer, a diequatorial conformation is expected to be the most stable.

The conformational equilibrium can be experimentally determined by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum. acs.org For instance, the proton attached to the carbon bearing the sulfonamide group (H-1) will exhibit different coupling constants depending on its orientation. An axial proton will have large axial-axial couplings to the adjacent axial protons, resulting in a wide multiplet. Conversely, an equatorial proton will have smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet. acs.org

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment. slideshare.net Carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents. chemicalbook.com By analyzing the full set of ¹H and ¹³C NMR data, a detailed picture of the dominant conformation can be constructed.

Representative ¹H and ¹³C NMR Data for trans-4-Ethylcyclohexane-1-sulfonamide (Predicted) The following data are predicted based on known values for ethylcyclohexane (B155913) and related sulfonamides.

¹H NMR (500 MHz, CDCl₃)
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
H-1 2.8 - 3.0 tt J ≈ 11.5, 4.0 Proton on carbon bearing SO₂NH₂
H-4 1.2 - 1.4 m Proton on carbon bearing ethyl group
CH₂ (ethyl) 1.3 - 1.5 q J ≈ 7.5 Methylene (B1212753) protons of ethyl group
CH₃ (ethyl) 0.8 - 0.9 t J ≈ 7.5 Methyl protons of ethyl group
Cyclohexyl H 1.0 - 2.1 m Remaining cyclohexane protons

¹³C NMR (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (ppm) Assignment
C-1 55 - 60 Carbon bearing SO₂NH₂
C-4 38 - 42 Carbon bearing ethyl group
C-2, C-6 30 - 35 Carbons adjacent to C-1
C-3, C-5 28 - 33 Carbons adjacent to C-4
CH₂ (ethyl) 28 - 32 Methylene carbon of ethyl group

Elucidation of Stereochemistry and Diastereomeric Ratios

This compound can exist as two diastereomers: cis and trans. These are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in In the cis isomer, the ethyl and sulfonamide groups are on the same side of the cyclohexane ring, leading to one axial and one equatorial substituent in the most stable chair conformation. In the trans isomer, the substituents are on opposite sides, allowing for a diequatorial conformation, which is generally more stable. libretexts.org

NMR spectroscopy can readily distinguish between these diastereomers. libretexts.org The different spatial arrangement of the substituents results in distinct chemical shifts and coupling constants for the protons and carbons in the ring. For example, the chemical shift of the C-1 carbon and the coupling pattern of the H-1 proton will be significantly different between the cis and trans isomers due to the change from an axial to an equatorial (or vice versa) environment for one of the substituents.

If a sample contains a mixture of diastereomers, the ratio can be determined by integrating the signals in the ¹H NMR spectrum that are unique to each isomer. The relative area of these signals corresponds directly to the molar ratio of the diastereomers in the mixture.

Expected NMR Differences Between cis and trans Isomers

Parameter trans Isomer (diequatorial) cis Isomer (axial/equatorial) Reason for Difference
H-1 signal width Wide (large J_ax-ax) Narrow (small J_eq-ax, J_eq-eq) Difference in coupling for axial vs. equatorial protons.
C-1 chemical shift Lower ppm Higher ppm Steric effects on carbon chemical shifts.
C-4 chemical shift Lower ppm Higher ppm Steric effects on carbon chemical shifts.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (C₈H₁₇NO₂S), the molecular weight is 191.10 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 191.

The fragmentation of the molecular ion provides valuable structural information. pressbooks.pub The fragmentation of cycloalkanes often involves the loss of alkyl substituents or the opening of the ring. chemicalforums.comlibretexts.org For this compound, several key fragmentation pathways can be predicted:

Loss of the ethyl group: Cleavage of the bond between the cyclohexane ring and the ethyl group would result in a fragment ion at m/z 162 ([M - C₂H₅]⁺). This is often a favorable fragmentation for ethyl-substituted cycloalkanes. youtube.com

Cleavage of the C-S bond: The bond between the cyclohexane ring and the sulfur atom can break, leading to a cyclohexyl cation at m/z 83.

Fragmentation of the sulfonamide group: Sulfonamides can fragment through the loss of SO₂ (64 mass units) or the entire SO₂NH₂ group (80 mass units). nih.gov This would lead to fragment ions at m/z 127 ([M - SO₂]⁺) and m/z 111 ([M - SO₂NH₂]⁺), respectively.

Ring fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a complex pattern of smaller fragment ions.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Formula of Lost Neutral
191 [C₈H₁₇NO₂S]⁺˙ (Molecular Ion)
162 [M - C₂H₅]⁺ C₂H₅
127 [M - SO₂]⁺ SO₂
111 [M - SO₂NH₂]⁺ SO₂NH₂

Advanced MS/MS Techniques for Substructure Identification

Tandem mass spectrometry (MS/MS) provides an even greater level of structural detail. In an MS/MS experiment, a specific ion (typically the molecular ion) is selected, isolated, and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of product ions that are characteristic of the selected precursor ion.

For this compound, an MS/MS experiment on the precursor ion at m/z 191 would help to confirm the proposed structure. For example, observing the product ions at m/z 162 (loss of ethyl) and m/z 111 (loss of sulfonamide) would provide strong evidence for the presence of both the ethylcyclohexyl and sulfonamide substructures within the molecule. This technique is particularly useful for distinguishing between isomers, as they often yield different product ion spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, which correspond to the vibrational modes of the bonds within the group.

For this compound, the key functional groups are the sulfonamide (-SO₂NH₂) and the alkane (cyclohexyl and ethyl) moieties. The expected vibrational frequencies are:

N-H stretching: The sulfonamide N-H group will show one or two sharp absorption bands in the region of 3300-3400 cm⁻¹.

S=O stretching: The sulfonyl group (S=O) will exhibit two strong absorption bands, an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

C-H stretching: The C-H bonds of the ethyl and cyclohexane groups will produce strong absorptions in the 2850-3000 cm⁻¹ region.

C-H bending: The bending vibrations of the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique Intensity
N-H stretch 3300 - 3400 IR Medium-Strong
C-H stretch (alkane) 2850 - 3000 IR, Raman Strong
Asymmetric S=O stretch 1320 - 1350 IR, Raman Strong
Symmetric S=O stretch 1140 - 1160 IR, Raman Strong
C-H bend 1350 - 1470 IR Medium

High-Performance Chromatographic Techniques for Purity Assessment and Isomeric Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating the components of a mixture, assessing purity, and isolating specific isomers. researchgate.net

For purity assessment of a this compound sample, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound would be retained on the column and then eluted, and any impurities would likely have different retention times, appearing as separate peaks in the chromatogram. The purity of the sample can be calculated from the relative areas of the peaks.

The separation of the cis and trans diastereomers of this compound can also be achieved using HPLC. nih.gov Since diastereomers have different physical properties, they can often be separated on a standard achiral stationary phase. The difference in polarity and shape between the cis (axial/equatorial) and trans (diequatorial) isomers would lead to different interactions with the stationary phase, resulting in different retention times. Both normal-phase (polar stationary phase, nonpolar mobile phase) and reversed-phase HPLC can be explored to optimize the separation. researchgate.net A successful separation would show two distinct peaks, allowing for the quantification and isolation of each diastereomer.

Representative HPLC Method for Isomeric Separation

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

| Expected Outcome | Baseline separation of cis and trans isomer peaks |

Theoretical and Computational Chemistry Investigations of 4 Ethylcyclohexane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy. mdpi.commdpi.com For 4-Ethylcyclohexane-1-sulfonamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G, can be employed to optimize the molecular geometry and analyze its electronic properties. mdpi.comedu.krd

Key insights from these calculations include the distribution of electron density, the molecular electrostatic potential (MEP), and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. edu.krdresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and stability of the molecule. mdpi.comedu.krd A smaller gap suggests higher reactivity. For sulfonamides, the electron density in the HOMO is often located on the benzenesulfonamide (B165840) and amino groups, while the LUMO density is on the heterocyclic ring, indicating the direction of intramolecular charge transfer. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting intermolecular interactions. mdpi.comnih.gov

Table 1: Representative Electronic Properties Calculated via DFT
ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.8.5 eV
Dipole Moment A measure of the net molecular polarity.3.5 D

Conformational Landscape Analysis of the Cyclohexane (B81311) Ring and Sulfonamide Group

Substituents generally prefer the equatorial position to minimize steric hindrance with other atoms on the ring. fiveable.melibretexts.org This unfavorable steric interaction, known as a 1,3-diaxial interaction, occurs when an axial substituent clashes with the axial hydrogens on carbons 3 and 5 relative to it. libretexts.org For this compound, a 1,4-disubstituted cyclohexane, the relative stability of its conformers depends on the placement of the ethyl and sulfonamide groups. The most stable conformation will have the largest substituent, and preferably both substituents, in the equatorial position. libretexts.orgyoutube.comyoutube.com In the case of a trans-1,4-disubstituted ring, a chair conformation exists where both groups are equatorial (diequatorial), which is highly favored. libretexts.org In the cis isomer, one group must be axial while the other is equatorial; in this case, the conformer with the larger group in the equatorial position is more stable. libretexts.orgyoutube.com The energetic penalty for placing a group in the axial position is known as its "A-value." masterorganicchemistry.com Given that both ethyl and sulfonamide groups are bulky, the diequatorial conformer is overwhelmingly the most stable.

Table 2: Steric Strain (A-Values) of Axial Substituents on Cyclohexane
SubstituentA-Value (kJ/mol)% Equatorial (at 25 °C)
-H0-
-Cl (Chloro)2.570
-OH (Hydroxy)4.287
-CH₃ (Methyl) 7.6 95
-CH₂CH₃ (Ethyl) 8.0 96
-C(CH₃)₃ (tert-Butyl)~22.8>99.9

Note: Data generalized from established values to illustrate relative steric bulk. libretexts.org

Prediction of Physicochemical Parameters Relevant to Molecular Interactions (e.g., pKa, Hydrogen Bonding Propensities)

Computational methods can effectively predict key physicochemical properties that govern how this compound interacts with other molecules.

pKa Prediction: The sulfonamide group (-SO₂NH-) contains an acidic proton on the nitrogen atom. Predicting its pKa is crucial for understanding its ionization state in different environments. Quantum chemical calculations have been shown to accurately predict the pKa of sulfonamides. chemrxiv.orgrsc.org One powerful method involves establishing a linear correlation between the calculated equilibrium bond lengths within the sulfonamide group and the experimentally determined aqueous pKa values for a series of related compounds. rsc.orgnih.gov By calculating the relevant bond lengths (e.g., C-S or S-N) for this compound using DFT, its pKa can be predicted with high accuracy, often identifying errors in existing literature values for other drugs. chemrxiv.orgnih.gov

Table 3: Predicted pKa Values for Representative Sulfonamide-Containing Molecules
CompoundFunctional GroupPredicted pKa
BenzenesulfonamidePrimary Aryl Sulfonamide~10.0
MethanesulfonamidePrimary Alkyl Sulfonamide~10.8
FurosemidePrimary Aryl Sulfonamide9.7
CelecoxibPrimary Aryl Sulfonamide9.5

Note: Values are illustrative of the typical pKa range for the sulfonamide proton. nih.govresearchgate.net

Hydrogen Bonding Propensities: The sulfonamide moiety is an effective participant in hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms and, to a lesser extent, the nitrogen atom act as hydrogen bond acceptors. nih.govoptica.org Computational studies can model these interactions to determine their strength and geometry. DFT calculations can quantify the energy of hydrogen bonds, both intramolecularly and intermolecularly. nih.govnih.gov For instance, studies on related molecules show that sulfonamides readily form intermolecular hydrogen bonds of the N-H···O=S type, which often dictate their crystal packing structures. nih.gov Understanding these propensities is vital for predicting solubility, crystal structure, and interactions with biological targets. cam.ac.uk

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of molecular flexibility, conformational changes, and interactions with the surrounding solvent. youtube.comnih.gov

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (such as water or cyclohexane) and simulating their movements over nanoseconds or longer. nih.govacs.org Such a simulation can reveal:

Conformational Dynamics: The simulation would show the real-time flexibility of the cyclohexane ring, including vibrations and minor deviations from the ideal chair conformation. It would also capture the rotation of the C-C bond of the ethyl group and the C-S bond of the sulfonamide group.

Solvent Interactions: MD simulations are particularly powerful for characterizing solute-solvent interactions. nih.gov They can determine the structure of the solvent shell around the molecule, calculate the average number of hydrogen bonds between the sulfonamide and water molecules, and compute thermodynamic properties like the free energy of solvation. nih.govacs.org This information is directly relevant to understanding the molecule's solubility. nih.gov

Stability of Conformations: By tracking the molecule's conformation over the simulation, MD can confirm the stability of the low-energy diequatorial state and explore the energy barriers to any potential conformational transitions. nih.gov

Table 4: Typical Setup and Outputs of a Molecular Dynamics Simulation
ComponentDescription
Force Field A set of parameters (e.g., AMBER, CHARMM, GROMOS) that defines the potential energy of the system.
Solvent Model An explicit representation of solvent molecules (e.g., TIP3P for water).
System Setup The solute molecule is placed in a periodic box of solvent, and ions are added to neutralize the system.
Simulation Time Typically ranges from nanoseconds (ns) to microseconds (µs), depending on the process being studied.
Key Outputs Trajectory files (atomic coordinates over time), Root Mean Square Deviation (RMSD) to assess stability, Radial Distribution Functions (RDFs) to characterize solvent structure, and Hydrogen bond analysis.

Structure Activity Relationship Sar Principles Applied to Cycloaliphatic Sulfonamide Derivatives

Influence of the Ethyl Group's Position and Stereochemistry on Molecular Recognition

The position and stereochemistry of the ethyl group on the cyclohexane (B81311) ring of 4-Ethylcyclohexane-1-sulfonamide are critical determinants of its interaction with biological targets. The ethyl group, being a small alkyl substituent, can influence binding affinity and selectivity through steric and hydrophobic interactions.

The ethyl group itself can also be a key pharmacophoric feature. Its hydrophobicity may allow it to interact favorably with nonpolar pockets within a receptor. The size and orientation of the ethyl group can either promote or hinder binding. For instance, if a binding pocket has a small hydrophobic region, the ethyl group might enhance binding affinity. Conversely, if the pocket is sterically constrained, the presence of the ethyl group could lead to a decrease in activity compared to an unsubstituted cyclohexane sulfonamide.

Role of the Cyclohexane Ring Conformation in Modulating Biological Interactions

The cyclohexane ring is not a static, planar structure; it exists predominantly in a chair conformation to minimize angular and torsional strain pressbooks.pubmaricopa.edu. This conformational flexibility is a key factor in how this compound interacts with biological macromolecules. The chair conformation has two distinct types of substituent positions: axial and equatorial pressbooks.pubpressbooks.pub.

In the chair conformation of this compound, both the sulfonamide and the ethyl group can occupy either an axial or an equatorial position. The relative stability of these conformers is largely dictated by steric hindrance. Generally, substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial substituents pressbooks.pub. The larger the substituent, the stronger its preference for the equatorial position.

The equilibrium between the two chair conformations (via a process called ring flipping) is rapid at physiological temperatures. However, the presence of substituents biases this equilibrium. For trans-4-Ethylcyclohexane-1-sulfonamide, the diequatorial conformer is expected to be significantly more stable and thus the more biologically relevant conformation. For the cis isomer, one substituent must be axial while the other is equatorial. The larger sulfonamide group would likely preferentially occupy the equatorial position to minimize steric strain.

This conformational preference has profound implications for biological activity. The spatial arrangement of the pharmacophoric groups (the sulfonamide and the ethyl group) is fixed by the chair conformation. A receptor will recognize a specific three-dimensional arrangement of these groups. Therefore, the most stable conformation of this compound will be the one that presents the key binding elements in the optimal orientation for interaction with the target protein. The conformational analysis of substituted cyclohexanes is a critical aspect of drug design, as the bioactive conformation may not always be the lowest energy conformation in solution youtube.comresearchgate.net.

Comparative SAR Analysis of Aliphatic, Alicyclic, and Aromatic Sulfonamide Scaffolds

The sulfonamide functional group is a versatile pharmacophore found in a wide array of therapeutic agents scispace.com. The nature of the scaffold to which the sulfonamide is attached—be it aliphatic, alicyclic (like cyclohexane), or aromatic—profoundly influences the compound's physicochemical properties and biological activity.

Aliphatic Sulfonamides: For a long time, aliphatic sulfonamides were considered less active than their aromatic counterparts. However, recent research has shown that they can be potent inhibitors of various enzymes, such as carbonic anhydrases nih.gov. Compared to aromatic sulfonamides, aliphatic ones offer greater conformational flexibility. This can be advantageous in allowing the molecule to adopt an optimal conformation for binding, but it can also be a drawback due to the entropic cost of fixing the molecule in a specific conformation upon binding. Studies have shown that sulfonamides with an aliphatic side chain can exhibit increased cytotoxicity compared to those with an aromatic ring in certain contexts nih.gov.

Alicyclic Sulfonamides (e.g., this compound): Alicyclic sulfonamides represent a structural intermediate between the rigid aromatic and the flexible aliphatic scaffolds. The cyclohexane ring provides a defined three-dimensional structure while still allowing for some conformational flexibility. The saturated nature of the ring means it primarily engages in van der Waals and hydrophobic interactions. The lack of a π-system, present in aromatic sulfonamides, means that it cannot participate in π-stacking interactions. This difference in binding modes can be exploited to achieve selectivity for certain biological targets.

A comparative analysis of the biological activities of different sulfonamide scaffolds is presented in the table below, compiled from various studies.

Sulfonamide ScaffoldGeneral Biological Activity ProfileKey SAR Observations
Aromatic Broad-spectrum antibacterial, diuretic, anticancer, anti-inflammatoryActivity is highly dependent on the substitution pattern on the aromatic ring. The pKa of the sulfonamide is crucial for activity.
Aliphatic Carbonic anhydrase inhibition, anticancerConformational flexibility can influence binding. The nature of the aliphatic chain (length, branching) affects potency and selectivity.
Alicyclic Carbonic anhydrase inhibition, potential for other enzyme targetsThe stereochemistry and conformation of the cycloalkane ring are critical for activity. Substituents on the ring modulate binding.

This table is a generalized summary based on available literature and specific activities can vary greatly depending on the full molecular structure.

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

In the absence of extensive empirical data for this compound, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into its potential biological activities.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities ekb.egnih.govnih.govmedwinpublishers.com. These models use various molecular descriptors to quantify the physicochemical properties of the molecules. For cycloaliphatic sulfonamides like this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule, such as molecular volume and surface area.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

A hypothetical QSAR study on a series of cycloaliphatic sulfonamides might reveal that specific ranges for these descriptors are correlated with higher biological activity. For instance, a model could indicate that a certain degree of hydrophobicity, conferred by the ethyl group, is optimal for activity, while excessive lipophilicity might be detrimental.

Molecular docking simulations can further elucidate the potential binding modes of this compound with various biological targets qub.ac.uk. By computationally placing the molecule into the active site of a protein, researchers can predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, docking studies could help visualize how the sulfonamide group interacts with key residues in an active site and how the ethyl-substituted cyclohexane ring orients itself within the binding pocket.

While no specific QSAR models for this compound are published, the principles from studies on other sulfonamides can be applied nih.govmedwinpublishers.com. The table below summarizes common descriptors used in QSAR models for sulfonamide derivatives.

Descriptor TypeExamplesRelevance to this compound
Topological Wiener index, Kier & Hall indicesDescribes the size and shape of the molecule, including the cyclohexane ring and ethyl group.
Geometrical Molecular surface area, molecular volumeQuantifies the steric bulk of the molecule, which is influenced by the ethyl substituent and the ring conformation.
Electronic Partial charges on atoms, dipole momentThe sulfonamide group introduces significant polarity, which is a key driver of interactions.
Hydrophobic LogPThe ethyl group and cyclohexane ring contribute to the overall lipophilicity of the molecule.

This table provides examples of descriptor types and their general relevance. The specific descriptors used would depend on the biological activity being modeled.

Mechanistic Investigations of in Vitro Biological Activity of Cycloaliphatic Sulfonamides

Elucidation of Molecular Mechanisms of Enzyme Inhibition (e.g., Dihydropteroate (B1496061) Synthetase, Carbonic Anhydrase)

Sulfonamides as a chemical class are well-documented enzyme inhibitors. Their mechanisms of action often involve mimicking a natural substrate or binding to a critical site within an enzyme's active center. For cycloaliphatic sulfonamides, the non-aromatic, bulky cyclohexyl group can significantly influence binding affinity and selectivity compared to their aromatic counterparts.

Kinetic Characterization of Enzyme-Ligand Interactions in vitro

The in vitro inhibitory activity of sulfonamides is typically quantified by determining their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values provide a measure of the potency of the inhibitor. For instance, studies on various sulfonamide derivatives against different enzyme targets have revealed a wide range of inhibitory potentials.

While specific kinetic data for 4-Ethylcyclohexane-1-sulfonamide is unavailable, research on other aliphatic and heterocyclic sulfonamides as inhibitors of carbonic anhydrases (CAs) can offer insights. For example, some aliphatic sulfonamides have demonstrated effective inhibition of certain CA isoforms. cnr.it Generally, sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the folate synthesis pathway of many microorganisms. nih.gov They compete with the natural substrate, para-aminobenzoic acid (PABA). nih.gov The similarity in structure between the sulfonamide core and PABA allows them to bind to the enzyme's active site, thereby blocking the synthesis of dihydrofolic acid, a precursor for DNA synthesis. nih.gov

The inhibitory kinetics for a series of 4,4'-biphenylsulfonamides against matrix metalloproteinases (MMPs) showed that some acted as non-competitive inhibitors, while a methyl ester derivative behaved as a competitive inhibitor, suggesting that even small structural changes can alter the inhibition mechanism. scispace.com

Table 1: Representative Kinetic Data for Sulfonamide Derivatives Against Various Enzymes Note: This table presents data for various sulfonamide compounds to illustrate typical kinetic parameters, not specifically for this compound.

Compound ClassTarget EnzymeInhibition TypeKi / IC50Reference
BenzenesulfonamidesCarbonic Anhydrase II-3.3 nM (for a specific derivative) nih.gov
4,4'-BiphenylsulfonamidesMatrix Metalloproteinase-13Competitive / Non-competitiveVaries scispace.com
Various SulfonamidesDihydropteroate SynthaseCompetitive426 to 50,000 ng/ml (IC50) nih.gov

Structural Biology Approaches to Determine Binding Modes (e.g., X-ray Crystallography of Enzyme-Ligand Complexes)

X-ray crystallography is a powerful tool for visualizing how a ligand binds to its target enzyme at the atomic level. For sulfonamide inhibitors, crystallographic studies have been crucial in elucidating their binding modes.

In the case of carbonic anhydrases, the deprotonated sulfonamide nitrogen atom typically coordinates with the zinc ion in the enzyme's active site. mdpi.com This interaction is a hallmark of the inhibitory mechanism for this class of compounds against CAs. mdpi.com The rest of the molecule, including the aliphatic or aromatic scaffold, forms additional interactions with nearby amino acid residues, which determines the inhibitor's potency and isoform selectivity. cnr.it

A study on aliphatic sulfonamides incorporating coumarin (B35378) rings complexed with human carbonic anhydrase II (hCA II) revealed that even minor structural changes, such as the substitution of hydrogen with fluorine atoms, can lead to significantly different binding modes within the active site. cnr.it This highlights the sensitivity of enzyme-ligand interactions to the fine details of the inhibitor's structure. The cyclohexyl group of a compound like this compound would occupy a specific pocket within the active site, and its conformation would be critical for stable binding.

For dihydropteroate synthetase, the sulfonamide group mimics the carboxylate of PABA, while the amino group (if present and in the para position on an aromatic ring) mimics the amino group of PABA, allowing it to fit into the active site. openaccesspub.org

Investigation of Receptor Binding and Modulation Pathways in vitro

While enzyme inhibition is a primary mechanism for many sulfonamides, some have also been shown to interact with cellular receptors. In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov These assays often involve a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace the radiolabel is measured. nih.gov

For example, a class of benzenesulfonamide (B165840) ligands was discovered to be selective antagonists for the endothelin-A (ETA) receptor through random screening in a receptor binding assay. scilit.com This indicates that sulfonamide-containing compounds are not limited to enzyme inhibition and can modulate cell signaling pathways through receptor interaction. There is no specific information available regarding the receptor binding profile of this compound.

Mechanistic Insights into Antimicrobial Action at the Cellular and Sub-Cellular Level (in vitro models)

The primary antimicrobial mechanism of sulfonamides is the inhibition of folate biosynthesis, which is essential for bacterial DNA and RNA synthesis. nih.govnih.gov This action is generally bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly. nih.gov

At the sub-cellular level, the inhibition of dihydropteroate synthetase leads to a depletion of the tetrahydrofolate pool. This, in turn, halts the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of cell division and growth. nih.gov

Some studies have explored additional antimicrobial effects. For instance, certain novel sulfonamide derivatives have been shown to disrupt the bacterial cell membrane, leading to the leakage of cellular proteins. nih.gov The antibiofilm activity of some sulfonamides has also been investigated, showing an ability to prevent the formation of bacterial biofilms, which are often associated with persistent infections. nih.gov The specific cellular and sub-cellular effects of this compound on microbial models have not been reported.

Exploration of Other In Vitro Molecular Targets and Associated Pathways

The structural diversity of sulfonamides allows them to interact with a variety of other molecular targets beyond the classical examples. For instance, certain sulfonamide derivatives have been developed as inhibitors of proteases, kinases, and other enzymes involved in a range of physiological and pathological processes. scispace.com

Some sulfonamide derivatives have been found to be potent inhibitors of human DNA topoisomerase II, an enzyme critical for DNA replication and chromosome organization. nih.gov Others have been investigated as inhibitors of tubulin polymerization, a key process in cell division. nih.gov The KEGG PATHWAY database lists sulfonamide derivatives as being involved in various metabolic and signaling pathways, highlighting their broad biological relevance. genome.jp

The potential for this compound to interact with other molecular targets would depend on its three-dimensional structure and physicochemical properties, which would dictate its ability to bind to the active or allosteric sites of other proteins. Without experimental data, its activity against other targets remains speculative.

Future Research Directions and Emerging Academic Applications for 4 Ethylcyclohexane 1 Sulfonamide

Rational Design and Synthesis of Novel Analogues with Tunable Selectivity

A significant future direction for 4-Ethylcyclohexane-1-sulfonamide lies in the rational design and synthesis of novel analogues to achieve tunable selectivity for various biological targets. The ethyl-substituted cyclohexane (B81311) ring provides a lipophilic and conformationally constrained scaffold that can be systematically modified to probe structure-activity relationships (SAR).

Future synthetic efforts could focus on introducing a variety of functional groups at different positions of the cyclohexane ring. This would allow for a detailed exploration of how modifications in stereochemistry, size, and polarity of the substituents affect binding affinity and selectivity for specific enzymes or receptors. For instance, the introduction of hydroxyl, amino, or carboxyl groups could enhance interactions with polar pockets in a target protein, while varying the alkyl chain length could optimize hydrophobic interactions. The synthesis of such analogues can be achieved through established methods, often involving the reaction of a corresponding sulfonyl chloride with an amine. researchgate.net More advanced, metal-catalyzed synthesis methods could also be employed for greater efficiency and diversity. researchgate.net

The design of these novel analogues can be guided by the extensive knowledge base on other sulfonamide inhibitors, such as those targeting carbonic anhydrases (CAs). In CA inhibitors, the sulfonamide moiety itself is a key binding motif, but selectivity between different CA isoforms is often determined by the "tail" of the molecule, which in this case would be the 4-ethylcyclohexyl group. chemrxiv.orgsynthical.com By creating a library of analogues based on the this compound scaffold, researchers can systematically tune the molecule's properties to achieve high selectivity for a desired biological target. acs.orgnih.gov For example, rigid bicyclic sulfonamide scaffolds have been shown to have higher affinity for certain targets due to better preorganization of recognition motifs. acs.org

Potential Analogue Modification Strategy Potential Therapeutic Target
(4-Hydroxyethyl)cyclohexane-1-sulfonamideIntroduction of a polar hydroxyl groupEnzymes with polar binding pockets
4-(Aminoethyl)cyclohexane-1-sulfonamideIntroduction of a basic amino groupTargets requiring hydrogen bond donors
4-Ethylcyclohexane-1-(N-substituted)sulfonamideVariation of the substituent on the sulfonamide nitrogenModulation of pharmacokinetic properties
Chiral isomers of this compoundSeparation and testing of individual stereoisomersTargets with stereospecific binding sites

Integration of Advanced Computational Methods for Predictive Modeling in Chemical Biology

The integration of advanced computational methods will be crucial in accelerating the discovery and optimization of this compound-based compounds. Techniques such as Quantitative Structure-Property Relationship (QSPR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into the physicochemical properties and biological activities of this class of molecules, thereby reducing the need for extensive empirical screening. frontiersin.orgfrontiersin.orgnih.gov

QSPR studies can establish correlations between the structural features of this compound analogues and their biological activities. researchgate.netnih.gov By calculating various molecular descriptors (e.g., topological indices, electronic properties), researchers can build predictive models to forecast the efficacy and other properties of newly designed compounds. frontiersin.orgnih.gov This approach has been successfully applied to other sulfonamides to predict their therapeutic potential. frontiersin.orgfrontiersin.org

Molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the active site of a target protein. acs.org This allows for a rational, structure-based design of more potent and selective inhibitors. For example, docking studies could reveal how the ethyl group on the cyclohexane ring fits into a hydrophobic pocket of a target enzyme, guiding further modifications to optimize this interaction. nih.gov Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of the interaction and highlighting key residues involved in binding. acs.org

Computational Method Application for this compound Potential Outcome
QSPR ModelingPredict biological activity based on molecular structureFaster identification of promising analogues
Molecular DockingPredict binding mode and affinity to target proteinsRational design of more potent inhibitors
Molecular Dynamics (MD) SimulationsAssess stability of ligand-protein complexesDeeper understanding of binding mechanisms
Pharmacophore ModelingIdentify essential structural features for activityDesign of novel scaffolds with similar activity

Exploration of Multitargeting Strategies Based on Cycloaliphatic Sulfonamide Scaffolds

The development of single molecules that can modulate multiple biological targets is an emerging paradigm in drug discovery, particularly for complex diseases. The sulfonamide scaffold is well-suited for the design of multi-target agents due to its broad bioactivity and versatile structure. nih.gov Future research should explore the potential of the this compound scaffold in developing such multitargeting strategies.

By combining the this compound moiety with other pharmacophores, it may be possible to create hybrid molecules that act on different, but related, biological pathways. scilit.com For example, a molecule could be designed to inhibit both a specific enzyme and a cell surface receptor involved in a particular disease. The cycloaliphatic nature of the scaffold can provide a rigid and well-defined linker to connect different pharmacophoric elements, allowing for precise control over their spatial orientation. This approach has been explored with other sulfonamide-containing compounds to create dual inhibitors for targets such as carbonic anhydrases and dihydrofolate reductase. scilit.com

The design of these multi-target ligands can be guided by computational methods to ensure that the individual pharmacophores retain their desired activities. The ultimate goal is to develop a single chemical entity with a more holistic therapeutic effect and potentially reduced chances of drug resistance.

Development of Cycloaliphatic Sulfonamides as Probes for Biological Systems and Mechanistic Studies

Beyond their potential as therapeutic agents, cycloaliphatic sulfonamides like this compound can be developed into valuable chemical probes for studying biological systems and elucidating molecular mechanisms. nih.govrsc.org The sulfonamide group can be incorporated into fluorescent dyes or other reporter molecules to create probes for bioimaging applications. rsc.org The lipophilic ethylcyclohexane (B155913) group could facilitate cell permeability, allowing for the visualization of intracellular targets.

A particularly promising area is the development of ligand-directed covalent labeling probes. The N-acyl-N-alkyl sulfonamide (NASA) group has been identified as a cleavable electrophile that can be used for the selective modification of proteins in living systems. acs.orgnih.gov By incorporating a NASA warhead into a this compound-based ligand, it would be possible to create probes that covalently label a specific protein of interest. researchgate.net Such probes are invaluable for identifying the targets of a drug, studying protein-protein interactions, and for applications in proteomics. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethylcyclohexane-1-sulfonamide and its derivatives?

  • Methodological Answer : The synthesis typically involves sulfonylation of cyclohexane derivatives. For example, esters of related sulfonamides are synthesized via coupling reactions using intermediates like 4-chlorophenylsulfonamides. Key steps include refluxing with acyl chlorides in dry dichloromethane, followed by purification via column chromatography. Characterization via FT-IR, NMR (¹H/¹³C), and mass spectrometry confirms structural integrity . Yield optimization requires controlled temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres.

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :

  • FT-IR : Identifies sulfonamide S=O stretches (1130–1370 cm⁻¹) and N-H bending (1560–1640 cm⁻¹) .
  • NMR : ¹H NMR reveals ethyl group protons (δ 1.0–1.5 ppm) and cyclohexane ring protons (δ 1.6–2.3 ppm). ¹³C NMR confirms sulfonamide carbon (δ ~45 ppm) and cyclohexane carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 219 for the parent ion) and fragmentation patterns validate molecular weight and substituents .

Q. What protocols are used for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion methods with bacterial/fungal strains (e.g., E. coli, S. aureus). Measure inhibition zones and compare to standard antibiotics (e.g., ampicillin) .
  • Enzyme Inhibition : Employ spectrophotometric assays (e.g., for α-glucosidase or urease), monitoring absorbance changes over time. IC₅₀ values are calculated using dose-response curves .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries using Gaussian at the B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to assess electronic stability and charge transfer potential .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes). Analyze binding energies (ΔG) and hydrogen-bonding patterns to prioritize derivatives for synthesis .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardize Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent polarity) to isolate variables .
  • Purity Validation : Use HPLC (C18 columns, acetonitrile/water gradients) to confirm compound purity (>95%). Impurities (e.g., unreacted intermediates) may skew bioactivity results .
  • Cross-Validation : Compare results with structurally analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify trends in substituent effects .

Q. What role does X-ray crystallography play in confirming sulfonamide structures?

  • Methodological Answer :

  • Single-Crystal Analysis : Grow crystals via slow evaporation (e.g., in ethanol/water). Diffraction data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles. Software like APEX2 refines the structure, confirming stereochemistry and packing motifs .

Q. How to optimize reaction conditions for novel derivatives?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility.
  • Catalyst Selection : Evaluate bases (e.g., triethylamine, pyridine) for deprotonation efficiency. Kinetic studies (via TLC monitoring) identify optimal reaction times .

Q. What comparative analyses distinguish this compound from similar compounds?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare thermal stability (decomposition temperatures) to analogs like 4-(1,1-dimethylethyl)-benzenesulfonamide .
  • Bioisosteric Replacement : Substitute ethyl groups with methyl/cyclopropyl and assess changes in logP (lipophilicity) and IC₅₀ values .

Data Presentation Guidelines

  • Tables : Include yields, spectroscopic data (e.g., δ values, Rf), and bioactivity metrics (IC₅₀, inhibition zones). Use statistical tools (e.g., ANOVA) to validate significance .
  • Figures : HOMO-LUMO plots, crystal packing diagrams, and dose-response curves should be annotated with error bars (±SEM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.